Iodine, isotope of mass 128, at.
Description
Historical Context of Iodine-128 Discovery and Early Production Research
The journey into the world of artificial radioisotopes began in the 1930s, and Iodine-128 was one of the first to be identified. In 1934, the renowned physicist Enrico Fermi and his team in Rome were the first to produce ¹²⁸I through experiments involving the bombardment of stable iodine with neutrons. news-medical.netnih.gov This groundbreaking work was part of a broader series of experiments that demonstrated the potential to induce radioactivity in most elements, laying the foundation for nuclear physics and chemistry.
Following its discovery, research efforts, notably by Karl Compton and the thyroid group at the Massachusetts Institute of Technology and Massachusetts General Hospital, focused on producing this short-lived isotope. news-medical.net Early production methods were limited to generating small quantities through neutron activation, often using a Radium-Beryllium (Ra-Be) neutron source. nih.gov
A pivotal development in the production of ¹²⁸I for research was the application of the Szilard-Chalmers effect, a phenomenon discovered by Leó Szilard and Thomas A. Chalmers in 1934. oxfordreference.com They found that when a liquid compound like ethyl iodide was irradiated with thermal neutrons, the resulting radioactive ¹²⁸I atoms, formed by the ¹²⁷I(n,γ)¹²⁸I reaction, would break their chemical bonds due to the recoil energy from the emitted gamma ray. iaea.orgunion.edu This process allowed the newly formed, chemically distinct ¹²⁸I to be separated from the bulk of the stable ethyl iodide target, typically by extraction with water. union.eduijisrt.com This method provided a means to prepare ¹²⁸I sources with high specific activity, a crucial requirement for many experimental applications. iaea.orgijisrt.com
Table 1: Properties of Iodine-128
| Property | Value |
|---|---|
| Atomic Number (Z) | 53 |
| Mass Number (A) | 128 |
| Neutron Number (N) | 75 |
| Half-life | 24.99 ± 0.02 minutes |
| Decay Modes | β- (93.1%), EC/β+ (6.9%) |
| Daughter Nuclides | ¹²⁸Xe (via β-), ¹²⁸Te (via EC/β+) |
| Year of Discovery | 1934 |
| Specific Activity | 2.19 x 10¹⁹ Bq/g |
Data sourced from ChemLin chemlin.org and Physical Review aps.org.
Contemporary Significance of Iodine-128 in Nuclear Research Methodologies
The short half-life and specific decay characteristics of Iodine-128 continue to make it a valuable tool in modern nuclear research. Its production in research reactors and its application in studying nuclear phenomena and analytical techniques underscore its enduring importance.
Iodine-128 is instrumental in the study of nuclear reactions and the measurement of their cross-sections. It is commonly produced via the neutron capture reaction ¹²⁷I(n,γ)¹²⁸I, where stable Iodine-127 captures a thermal neutron. iaea.orgacs.org This reaction is widely used in research reactors to create ¹²⁸I for various experimental purposes. tandfonline.com
Furthermore, ¹²⁸I can be produced through the ¹²⁹I(n,2n)¹²⁸I reaction, where a high-energy neutron strikes an Iodine-129 nucleus, ejecting two neutrons. iaea.org Studies of this reaction provide insight into the behavior of nuclei under fast neutron bombardment. Research has also focused on the chemical behavior of the energetic ¹²⁸I atoms (known as "hot atoms") produced in these nuclear transformations, for instance, by studying their reactions in the presence of gases like methane (B114726). iaea.org Such studies are fundamental to understanding the chemical consequences of nuclear processes. The well-characterized decay of ¹²⁸I also allows it to be used as a reference standard for calibrating radiation detectors and other measurement instruments. aps.org
Table 2: Key Nuclear Reactions for Producing Iodine-128
| Reaction | Description | Significance |
|---|---|---|
| ¹²⁷I(n,γ)¹²⁸I | Stable Iodine-127 captures a thermal neutron, emits a gamma ray, and becomes Iodine-128. | The most common method for producing ¹²⁸I in nuclear reactors; fundamental to the Szilard-Chalmers process for creating high specific activity sources. iaea.orgacs.org |
| ¹²⁹I(n,2n)¹²⁸I | Iodine-129 is bombarded with a fast neutron, resulting in the emission of two neutrons to form Iodine-128. | Used in studies of high-energy nuclear reactions and provides data on neutron cross-sections. iaea.org |
The production of high specific activity ¹²⁸I is a prime example of its importance in advanced analytical and preparative techniques. The Szilard-Chalmers effect remains a key method for this purpose. oxfordreference.comiaea.orgijisrt.com Research has explored optimizing this process by irradiating various iodine compounds, such as crystalline iodine pentoxide, iodic acid, and ammonium (B1175870) iodate (B108269), in research reactors. tandfonline.com Studies have shown that by irradiating ammonium iodate, very high enrichment factors for ¹²⁸I can be achieved. tandfonline.com This ability to concentrate the radioisotope is crucial for its use as a tracer in chemical and biological systems where high sensitivity is required.
While a broad range of analytical methods like mass spectrometry and various forms of spectroscopy are used to detect and quantify iodine isotopes in general, the principles behind producing and separating ¹²⁸I are foundational to radiochemistry. aip.orgnih.gov The techniques developed for separating ¹²⁸I, born out of the Szilard-Chalmers reaction, represent a classic and important application of "hot atom" chemistry, a field that studies the chemical effects of nuclear transformations. union.eduiaea.org This allows researchers to investigate reaction kinetics and mechanisms that would otherwise be difficult to observe.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14391-72-1 |
|---|---|
Molecular Formula |
HI |
Molecular Weight |
128.9138 g/mol |
IUPAC Name |
iodane |
InChI |
InChI=1S/HI/h1H/i1+1 |
InChI Key |
XMBWDFGMSWQBCA-OUBTZVSYSA-N |
SMILES |
I |
Isomeric SMILES |
[128IH] |
Canonical SMILES |
I |
Synonyms |
128I radioisotope I-128 radioisotope Iodine-128 |
Origin of Product |
United States |
Nuclear Structure and Decay Characteristics of Iodine 128
Nuclear Configuration and Spin-Parity Assignments of ¹²⁸I
The arrangement of nucleons within the Iodine-128 nucleus dictates its intrinsic properties, including its stability and decay modes.
The ground state of Iodine-128 is defined by a specific energy level and a characteristic spin and parity. It has a nuclear spin of 1 and a positive parity, denoted as 1+. chemlin.orgperiodictable.comwebelements.com This particular configuration of its 53 protons and 75 neutrons results in a relatively short half-life of approximately 25.0 minutes. chemlin.orgwebelements.comontosight.ai The mass excess of Iodine-128 has been measured to be -87.737939 MeV. periodictable.com
Properties of Iodine-128 Ground State
| Property | Value |
|---|---|
| Mass Number (A) | 128 |
| Atomic Number (Z) | 53 |
| Neutron Number (N) | 75 |
| Half-life | 25.0 minutes chemlin.orgwebelements.com |
| Spin and Parity (J^π) | 1+ chemlin.orgperiodictable.comwebelements.com |
| Mass Excess | -87.737939 MeV periodictable.com |
In addition to its ground state, Iodine-128 exhibits at least two nuclear isomers, which are metastable excited states of the nucleus. The first isomeric state, designated as ¹²⁸ᵐ¹I, has an excitation energy of 137.851(3) keV and a half-life of 845 nanoseconds. chemlin.org It is characterized by a spin and parity of 4-. chemlin.org A second isomeric state, ¹²⁸ᵐ²I, exists at an excitation energy of 167.368(4) keV with a much shorter half-life of 175 nanoseconds and a spin of (6)-. chemlin.org These isomers decay via isomeric transition (IT) to the ground state of Iodine-128.
Isomeric States of Iodine-128
| Isomer | Excitation Energy (keV) | Half-life | Spin and Parity (J^π) | Decay Mode |
|---|---|---|---|---|
| ¹²⁸ᵐ¹I | 137.851(3) chemlin.org | 845(20) ns chemlin.org | 4- chemlin.org | IT |
Radioactive Decay Pathways of Iodine-128
Iodine-128 undergoes radioactive decay through two primary competing pathways, leading to the formation of two different stable daughter nuclides. webelements.com
The predominant decay mode for Iodine-128 is beta-minus (β-) decay, occurring with a probability of approximately 93.1%. chemlin.org In this process, a neutron within the iodine nucleus is converted into a proton, with the simultaneous emission of a beta particle (an electron) and an antineutrino. This transformation results in the formation of the stable isotope Xenon-128. webelements.comfreeuk.com The total decay energy for this pathway is 2.122(4) MeV. chemlin.orgperiodictable.com
The second decay pathway for Iodine-128 is electron capture (EC), which accounts for the remaining 6.9% of decays. chemlin.orgperiodictable.com During electron capture, the nucleus captures one of its own atomic electrons, leading to the conversion of a proton into a neutron and the emission of a neutrino. This process results in the formation of Tellurium-128. webelements.comlabroots.com The decay energy for the electron capture pathway is 1.255(4) MeV. chemlin.org It is noteworthy that Tellurium-128 itself is a very long-lived radioisotope, undergoing double beta decay with an exceptionally long half-life. wikipedia.org
Decay Pathways of Iodine-128
| Decay Mode | Daughter Nuclide | Probability | Decay Energy (MeV) |
|---|---|---|---|
| Beta-Minus (β-) | ¹²⁸Xe | 93.1(8) % chemlin.org | 2.122(4) chemlin.orgperiodictable.com |
Energetic Profile of Iodine-128 Emissions and Gamma-ray Spectrometry
The decay of Iodine-128 to its daughter nuclides is accompanied by the emission of gamma rays as the excited daughter nuclei transition to their ground states. The study of these gamma rays, known as gamma-ray spectrometry, provides a characteristic fingerprint for the identification of Iodine-128. allradioactive.com
The beta decay of Iodine-128 can populate different energy levels in Xenon-128. One study confirmed a beta spectrum with a maximum energy of 1.14 MeV that is in coincidence with a 0.98 MeV gamma ray. osti.gov Another key gamma ray in the decay to ¹²⁸Xe has an energy of 442.9 keV.
Following electron capture to ¹²⁸Te, a prominent gamma ray is emitted with an energy of 231.95 keV. periodictable.com The analysis of these distinct gamma-ray energies and their intensities is a fundamental technique for the quantitative analysis of Iodine-128. osti.gov
Prominent Gamma-ray Emissions from Iodine-128 Decay
| Decay Pathway | Daughter Nuclide | Gamma-ray Energy (keV) |
|---|---|---|
| Beta-Minus (β-) | ¹²⁸Xe | 442.9 |
| Beta-Minus (β-) | ¹²⁸Xe | 980 (approx.) osti.gov |
Principal Gamma-ray Energies and Intensities
The decay of Iodine-128 is accompanied by the emission of gamma rays with specific energies and intensities. These emissions are crucial for the identification and quantification of this isotope. Studies using high-resolution germanium spectrometers have precisely measured these gamma rays. The most prominent gamma-ray energies and their relative intensities observed in the decay of ¹²⁸I are detailed in the table below. The gamma ray at 443.3 keV is the most intense emission. nasa.gov
| Energy (keV) | Relative Intensity |
| 443.3 | 100 |
| 526.4 | 9.9 |
| 743.3 | 1.0 |
| 969.7 | 2.7 |
| 1139.9 | 0.08 |
| Table based on data from a 1968 NASA technical report. nasa.gov |
Precise Half-life Determination and Decay Curve Analysis
The half-life of Iodine-128 has been determined with high accuracy through various experiments. Early measurements using a Geiger-Müller counter and a reliable amplifying circuit established the half-life as 24.99 ± 0.02 minutes. aps.orgwikidata.org This value has been consistently confirmed in subsequent studies. chemlin.org
Decay curve analysis, which involves monitoring the decrease in radioactivity over time, confirms this half-life. By plotting the logarithm of the count rate against time, a straight line is obtained, the slope of which is used to calculate the decay constant and, consequently, the half-life. These analyses have demonstrated that the gamma rays emitted from a ¹²⁸I source all decay with this characteristic 25-minute half-life, confirming their origin from this isotope. nasa.gov
Nuclear Level Schemes and Transitions of ¹²⁸I and its Daughter Nuclides
Iodine-128 decays to two stable daughter nuclides: Xenon-128 (¹²⁸Xe) and Tellurium-128 (¹²⁸Te). chemlin.org The decay process populates various excited nuclear states in these daughter nuclides, which then de-excite by emitting gamma rays. The study of these gamma rays allows for the construction of detailed nuclear level schemes.
The majority (93.1%) of Iodine-128 decays proceed via beta-minus decay to Xenon-128. chemlin.org The resulting excited states of ¹²⁸Xe have been investigated through the analysis of gamma-ray spectra from the decay of ¹²⁸I. nasa.govnasa.gov A level scheme for ¹²⁸Xe has been constructed, identifying several excited states. nasa.gov
| Level Energy (keV) | Spin and Parity (J^π) |
| 443.2 | 2+ |
| 969.6 | 2+ |
| 1583.1 | 0+, 1+, 2+ |
| 2275.2 | |
| 2484.3 | |
| 2600.5 | |
| 2841.1 | |
| 2862.8 | |
| Table based on data from a 1968 NASA technical report. nasa.gov |
The first excited state at 443.2 keV and the second at 969.6 keV are well-established. nasa.gov The level at 1583.1 keV is notable as it is close in energy to what would be expected for a "vibrational triplet" in a near-spherical even-even nucleus like ¹²⁸Xe. nasa.gov
A smaller fraction (6.9%) of Iodine-128 decays via electron capture and positron emission to Tellurium-128. chemlin.org This decay populates excited states in ¹²⁸Te. While the primary focus of many studies has been on the decay to ¹²⁸Xe, the gamma transitions following the decay to ¹²⁸Te are also important for a complete understanding of the ¹²⁸I decay scheme. stackexchange.comchemlin.org Tellurium-128 itself is a naturally occurring isotope with an extremely long half-life, undergoing double beta decay to Xenon-128. wikipedia.org The study of the excited states of ¹²⁸Te fed by ¹²⁸I decay contributes to the broader understanding of the nuclear structure in this mass region.
Production Methodologies for Iodine 128
Neutron Activation of Stable Iodine-127 (¹²⁷I(n,γ)¹²⁸I Reaction)
The most common method for producing Iodine-128 is through the neutron activation of stable Iodine-127. banglajol.infobanglajol.info This process, denoted as the ¹²⁷I(n,γ)¹²⁸I reaction, involves bombarding ¹²⁷I with neutrons. When a ¹²⁷I nucleus captures a neutron, it becomes an excited ¹²⁸I nucleus, which then de-excites by emitting gamma rays. banglajol.inforesearchgate.net
The efficiency of the ¹²⁷I(n,γ)¹²⁸I reaction is quantified by its thermal neutron capture cross-section (σ₀) and resonance integral (I₀). The thermal neutron capture cross-section represents the probability of a ¹²⁷I nucleus capturing a thermal neutron (a neutron with low kinetic energy). Various studies have reported values for σ₀ around 6 barns. tandfonline.com The resonance integral accounts for the capture of neutrons with higher energies (epithermal neutrons).
A selection of reported values for the thermal neutron capture cross-section and resonance integral for the ¹²⁷I(n,γ)¹²⁸I reaction are presented below.
| Parameter | Reported Value | Reference |
| Thermal Neutron Capture Cross-Section (σ₀) | 6.2 ± 0.26 b | banglajol.info |
| Thermal Neutron Capture Cross-Section (σ₀) | ~6 barns | tandfonline.com |
| Thermal Neutron Capture Cross-Section (σ₀) | 4.7 ± 0.2 b | tandfonline.com |
| Resonance Integral (I₀) | 109 ± 5 barns | tandfonline.com |
Note: "b" stands for barns, a unit of area used in nuclear physics to measure the cross-section of a reaction.
To maximize the yield of ¹²⁸I, it is crucial to optimize the neutron flux and irradiation parameters. The neutron flux refers to the number of neutrons passing through a unit area per unit time. A higher neutron flux generally leads to a higher production rate of ¹²⁸I. tandfonline.com
The duration of the irradiation also plays a significant role. Initially, the retention of ¹²⁸I in the target material increases with irradiation time, typically stabilizing after about 30 minutes. researchgate.nettandfonline.com However, prolonged irradiation can also lead to the decomposition of the target material, which can affect the specific activity of the produced ¹²⁸I. tandfonline.com Therefore, a balance must be struck between maximizing the ¹²⁸I production and minimizing the degradation of the target. The intensity of the neutron beam also influences the retention of ¹²⁸I, with higher intensities generally resulting in increased retention. researchgate.nettandfonline.com
The choice of target material for the irradiation is another critical factor in the production of ¹²⁸I. Various solid iodine-containing compounds, known as iodocompounds, have been investigated. banglajol.infobanglajol.info Studies have shown that the yield of ¹²⁸I can vary depending on the specific compound used. For instance, experiments using an Americium-241-Beryllium (²⁴¹Am-Be) neutron source on solid compounds like sodium iodide (NaI), sodium iodate (B108269) (NaIO₃), sodium periodate (B1199274) (NaIO₄), potassium iodide (KI), potassium iodate (KIO₃), and potassium periodate (KIO₄) have demonstrated different production efficiencies. banglajol.infobanglajol.info The observed activity of ¹²⁸I was found to decrease when moving from iodides to iodates and periodates for both sodium and potassium salts. banglajol.infobanglajol.info
Crystalline iodine pentoxide, ammonium (B1175870) iodate, and iodic acid have also been used as target materials in reactor settings. researchgate.nettandfonline.com Among these, ammonium iodate showed the lowest retention of ¹²⁸I but the highest enrichment factor. researchgate.nettandfonline.com The physical state of the target, whether solid or an aqueous solution, can also impact the production and subsequent separation of ¹²⁸I.
| Target Compound | Relative ¹²⁸I Activity (cpm) |
| Sodium Iodide (NaI) | 116 ± 2 |
| Sodium Iodate (NaIO₃·H₂O) | 92 ± 4 |
| Sodium Periodate (NaIO₄) | 88 ± 6 |
| Potassium Iodide (KI) | 102 ± 6 |
| Potassium Iodate (KIO₃) | 98 ± 1 |
| Potassium Periodate (KIO₄) | 93 ± 5 |
cpm = counts per minute. Data from a study using an ²⁴¹Am-Be neutron source. banglajol.infobanglajol.info
Photonuclear Reactions (e.g., ¹²⁹I(γ,n)¹²⁸I Transmutation)
An alternative method for producing Iodine-128 is through a photonuclear reaction, specifically the transmutation of the long-lived radioactive isotope Iodine-129 (¹²⁹I). tandfonline.comtandfonline.comiaea.orgelsevierpure.com This process, denoted as ¹²⁹I(γ,n)¹²⁸I, involves bombarding ¹²⁹I with high-energy gamma rays (photons).
In the ¹²⁹I(γ,n)¹²⁸I reaction, a high-energy gamma-ray photon is absorbed by a ¹²⁹I nucleus. cern.ch This absorption excites the nucleus, and if the gamma-ray energy is sufficient, it can lead to the ejection of a neutron from the nucleus. cern.ch The loss of a neutron transforms the ¹²⁹I atom into a ¹²⁸I atom. This transmutation is a topic of interest in the context of nuclear waste management, as it offers a potential pathway to convert the very long-lived ¹²⁹I (half-life of 15.7 million years) into the short-lived ¹²⁸I. tandfonline.comtandfonline.comiaea.orgelsevierpure.com
The probability of the ¹²⁹I(γ,n)¹²⁸I reaction occurring is described by its photonuclear reaction cross-section. This value is dependent on the energy of the incident gamma rays. Experimental measurements of this cross-section have been conducted using bremsstrahlung photons produced by electron linear accelerators. tandfonline.comtandfonline.comiaea.orgelsevierpure.com One study measured the inclusive ¹²⁹I(γ,n)¹²⁸I cross-section using bremsstrahlung photons from a 30-MeV electron linac. tandfonline.comtandfonline.comiaea.orgelsevierpure.com Another experiment using a polarized laser-Compton scattering gamma-ray beam found the maximum cross-section to be approximately 220 millibarns (mb) at a photon energy of 15.9 MeV. researchgate.net
Alternative Nuclear Reaction Pathways for ¹²⁸I Production
The use of particle accelerators, such as cyclotrons, allows for the production of specific radioisotopes through charged-particle induced reactions. These methods can offer advantages in terms of isotopic purity and specific activity compared to reactor-based production. For Iodine-128, bombarding stable tellurium isotopes with deuterons or protons represents viable, albeit less common, production strategies.
Deuteron (B1233211) Bombardment of Tellurium-128 (¹²⁸Te(d,2n)¹²⁸I)
One potential accelerator-based method for producing Iodine-128 is through the bombardment of a Tellurium-128 target with deuterons (a nucleus of deuterium, consisting of one proton and one neutron). The specific nuclear reaction is designated as ¹²⁸Te(d,2n)¹²⁸I. In this reaction, a deuteron strikes a ¹²⁸Te nucleus. The compound nucleus momentarily formed is highly unstable and promptly emits two neutrons, resulting in the formation of an Iodine-128 nucleus.
Tellurium-128 is a naturally occurring, stable isotope of tellurium, with a natural abundance of approximately 31.7%, making it a readily available target material. Research into the deuteron bombardment of natural tellurium has been conducted, primarily focusing on the production of other iodine isotopes like Iodine-124. While these experiments confirm that various iodine isotopes are produced, specific and detailed research findings, such as experimental cross-section data and production yields for the ¹²⁸Te(d,2n)¹²⁸I reaction, are not widely available in published literature. The analysis of such reactions is complex due to the deuteron's weak binding energy, which can lead to a variety of reaction channels, including deuteron breakup, stripping, and pickup reactions, in addition to the desired (d,2n) channel.
Table 1: Properties of Target and Product in the ¹²⁸Te(d,2n)¹²⁸I Reaction
| Nuclide | Natural Abundance | Half-life | Decay Mode(s) |
|---|---|---|---|
| ¹²⁸Te | 31.7% | > 2.2 x 10²⁴ years | Double beta decay |
| ¹²⁸I | N/A | 24.99 minutes | β⁻ (93.1%), EC/β⁺ (6.9%) |
Data sourced from various nuclear data repositories.
Proton Bombardment of Tellurium Isotopes (e.g., (p,n) reactions)
Another alternative pathway for ¹²⁸I production involves the bombardment of tellurium isotopes with protons. The most direct reaction of this type would be ¹²⁸Te(p,n)¹²⁸I. In this process, a proton accelerated to a specific energy strikes a Tellurium-128 nucleus. The nucleus absorbs the proton and subsequently ejects a neutron, transforming into Iodine-128.
Studies on proton-induced reactions on various tellurium isotopes have been performed, often with the goal of producing other medically significant iodine isotopes like Iodine-123. For instance, the ¹²³Te(p,n)¹²³I reaction is a well-studied channel. While early research from the 1970s investigated proton reactions on Tellurium-128, detailed and accessible data, including excitation functions and cross-sections specifically for the ¹²⁸Te(p,n)¹²⁸I reaction, remain scarce in current scientific literature. The energy of the incident proton is a critical parameter in such reactions, as it determines the probability (cross-section) of the desired (p,n) reaction occurring versus other possible reactions, such as (p,γ) or inelastic scattering.
The successful production of ¹²⁸I via this method would necessitate the use of highly enriched ¹²⁸Te target material to minimize the co-production of other radioactive iodine isotopes from reactions with other tellurium isotopes present in a natural target. Following irradiation, the minute quantities of Iodine-128 produced would need to be chemically separated from the bulk tellurium target material.
Table 2: Potential Proton-Induced Reactions on Tellurium Isotopes
| Target Isotope | Reaction | Product Isotope | Natural Abundance of Target |
|---|---|---|---|
| ¹²⁸Te | (p,n) | ¹²⁸I | 31.7% |
| ¹³⁰Te | (p,3n) | ¹²⁸I | 34.1% |
| ¹²⁶Te | (p,γ) | ¹²⁷I (Stable) | 18.8% |
This table represents theoretically possible reactions. The practical viability and cross-sections for these reactions require specific experimental data.
Radiochemical Aspects and Separation of Iodine 128
Principles of Radiochemical Purity and Isotopic Exchange in 128I Systems
The concept of radiochemical purity is central to the application of Iodine-128, referring to the proportion of the total radioactivity that is present in the desired chemical form. Impurities can arise from the presence of other radioisotopes of iodine (e.g., Iodine-126) or from the existence of Iodine-128 in different chemical states (e.g., iodide vs. iodate). tandfonline.com Good radiochemical purity is crucial to minimize potential interferences and ensure the accuracy of experimental results. nih.gov
Isotopic exchange is a process where atoms of the same element in different chemical forms interchange. In Iodine-128 systems, this is a critical consideration during separation and analysis. For a carrier isotope (a stable isotope of iodine) to be effective in a radiochemical separation, it must completely exchange with the radioactive Iodine-128. rsc.org This ensures that the chemical manipulations performed on the carrier accurately reflect the behavior of the Iodine-128. The rate of isotopic exchange between different iodine species, such as iodide and iodate (B108269), can be influenced by factors like pH and the presence of other ions. tandfonline.comosti.gov For instance, the isotopic exchange between iodate and reduced forms of iodine (like iodide) occurs at a significant rate only in strongly acidic solutions. tandfonline.com
Kinetic studies of isotopic exchange reactions, often employing radiotracers, provide valuable insights into the reaction mechanisms. For the iodide-iodate system in a neutral aqueous solution, the reaction is found to be second order. osti.gov The activation energy for this exchange can be influenced by the presence of neutral ionic salts. osti.gov
| Condition | Activation Energy (kJ/mol) |
| Neutral aqueous solution | 155 ± 5 |
| In the presence of NaCl | 128 ± 5 |
| In the presence of NaNO₃ | 134 ± 5 |
| In the presence of Na₂SO₄ | 116 ± 5 |
| This table illustrates the effect of different neutral salts on the activation energy of the isotopic exchange reaction between iodide and iodate ions. osti.gov |
Advanced Separation Techniques for Iodine-128 from Complex Matrices
The separation of Iodine-128 from complex matrices, such as irradiated target materials or environmental samples, is a critical step in its production and analysis. nih.gov Various advanced techniques have been developed to achieve high separation efficiency and purity.
Solvent extraction, also known as liquid-liquid extraction, is a widely used technique for the separation of iodine based on its differential solubility in two immiscible liquids. chemtribe.comiupac.org Iodine is significantly more soluble in organic solvents like carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃) than in water. iupac.orggoogle.com This property allows for its selective extraction from aqueous solutions.
In a typical procedure, an aqueous solution containing Iodine-128 is mixed with an immiscible organic solvent. After vigorous shaking to facilitate the transfer of iodine into the organic phase, the two layers are allowed to separate. chemtribe.com The organic layer, now containing the extracted Iodine-128, can be physically separated. chemtribe.comquora.com The efficiency of the extraction can be influenced by the chemical form of the iodine; elemental iodine (I₂) is readily extracted, while iodide (I⁻) generally remains in the aqueous phase. Therefore, an oxidation step to convert iodide to iodine is often necessary before extraction.
The distribution of iodine between the aqueous and organic phases is a key parameter in optimizing the separation. While effective, the use of solvents like carbon tetrachloride and chloroform is often limited due to their toxicity and environmental concerns. iupac.orggoogle.com
| Solvent | Relative Solubility of Iodine | Key Characteristics |
| Water | Slightly soluble | Polar solvent |
| Carbon Tetrachloride (CCl₄) | Highly soluble | Nonpolar, denser than water |
| Chloroform (CHCl₃) | Soluble | Nonpolar, denser than water |
| This table summarizes the solubility characteristics of iodine in common solvents used for extraction. chemtribe.comiupac.org |
Precipitation is a classic radiochemical separation technique that involves the formation of an insoluble salt to remove the target radionuclide from a solution. For iodine isotopes, precipitation as silver iodide (AgI) is a common and effective method. jackhunt.commeteorologiaenred.com Silver iodide is a highly insoluble compound, which allows for the quantitative precipitation of iodine from a solution upon the addition of a soluble silver salt, such as silver nitrate (B79036). dws.gov.za
The process involves adding a silver nitrate solution to the aqueous solution containing Iodine-128 (as iodide). The resulting precipitate of silver iodide, carrying the Iodine-128, can then be separated from the solution by filtration or centrifugation. The chemical yield of the precipitation step can be determined by weighing the dried silver iodide precipitate. rsc.org This method is often used as a final purification step in a larger separation scheme. rsc.orgrsc.org
Ion-exchange chromatography (IEC) is a powerful technique for separating ions and charged molecules based on their affinity to an ion-exchange resin. gsconlinepress.combio-rad.com In the context of Iodine-128 separation, anion-exchange chromatography is particularly useful. sartorius.com Iodine in its common anionic forms, such as iodide (I⁻) and iodate (IO₃⁻), can be effectively separated from cationic and neutral species in a sample.
The sample solution is passed through a column packed with an anion-exchange resin, which has positively charged functional groups. The anionic iodine species are retained on the column, while cations and neutral molecules pass through. bio-rad.com The retained iodine species can then be eluted from the column by changing the composition or pH of the mobile phase. bio-rad.com This technique is valuable for pre-concentration and purification of iodine from dilute solutions and for separating different iodine species from each other. nih.gov
| Technique | Principle | Application for Iodine-128 |
| Anion-Exchange Chromatography | Separation based on electrostatic interaction with a positively charged stationary phase. gsconlinepress.comsartorius.com | Separation of iodide (I⁻) and iodate (IO₃⁻) from cationic and neutral species. |
| This table outlines the principle and application of anion-exchange chromatography for Iodine-128 separation. |
Gas phase separation techniques are particularly useful for isolating iodine from solid samples or for purifying it from volatile impurities. One common approach involves the combustion of the sample in a stream of oxygen. dss.go.th At high temperatures, organic materials are destroyed, and iodine is released into the gas phase. The gaseous iodine can then be trapped on a variety of materials, such as activated charcoal or in an alkaline solution. dss.go.th
Another gas phase technique involves the photochemical decomposition of organic iodides to elemental iodine, which can then be reacted with ozone to form solid iodine oxides. These solid oxides can then be physically separated from the gas stream. Distillation methods have also been employed, although they can be challenging and may not always achieve complete radiochemical exchange between the carrier and the induced activity. rsc.org
For solid samples, particularly those with a complex matrix like plant material or soil, alkaline fusion is an effective method for sample decomposition and the release of iodine. rsc.orgrsc.orgresearchgate.net This technique involves heating the sample at high temperatures in the presence of a strong alkali, such as sodium hydroxide (B78521) or a mixture of sodium and potassium carbonates, often with an oxidizing agent like potassium nitrate. rsc.org
During fusion, the organic matrix is destroyed, and the iodine is converted into a water-soluble form, typically iodide. dss.go.th After cooling, the fused mass is dissolved in water, and the iodine can be further purified using other techniques like solvent extraction or precipitation. rsc.orgrsc.orgdss.go.th Alkaline fusion is advantageous as it minimizes the loss of volatile iodine and helps to ensure complete isotopic exchange with an added iodine carrier. rsc.org
Hot Atom Chemistry and Recoil Phenomena of Iodine-128
Hot atom chemistry, also known as the study of the chemical effects of nuclear transformations (CENT), investigates the chemical reactions of atoms possessing high kinetic or internal energy as a result of a nuclear process. umich.edu The formation of Iodine-128 through the radiative neutron capture, ¹²⁷I(n,γ)¹²⁸I, is a classic subject in this field. The emission of gamma rays following neutron capture imparts significant recoil energy to the newly formed ¹²⁸I nucleus, typically in the order of 100-200 eV. umich.eduaip.orgresearchgate.net This energy is substantially greater than the strength of chemical bonds (which are around 2-4 eV), causing the ¹²⁸I atom to break free from its parent molecule. aip.orgresearchgate.netslideshare.net These high-energy, often ionized atoms are termed "hot atoms," and their subsequent chemical reactions before reaching thermal equilibrium with the surrounding medium are the focus of this area of study. umich.eduaip.org
Chemical Effects of Nuclear Transformations (Szilard-Chalmers Process)
The Szilard-Chalmers process, first demonstrated in 1934, is a cornerstone of hot atom chemistry and provides a method for separating a radioactive isotope from its stable isotopes. umich.eduslideshare.net The effect relies on the principle that the nuclear recoil from a reaction like (n,γ) can rupture the chemical bond holding the atom in its parent molecule. slideshare.nettandfonline.com As a result, the radioactive atom, now in a different chemical state, can be separated from the bulk of the non-radioactive target material using standard chemical techniques like solvent extraction or precipitation. union.eduijisrt.com
This process was famously observed when ethyl iodide (C₂H₅I) was irradiated with neutrons. umich.eduresearchgate.net The ¹²⁷I(n,γ)¹²⁸I reaction caused the C-I bond to break due to the recoil energy imparted to the ¹²⁸I atom. aip.orgslideshare.net A significant fraction of the resulting radioactive ¹²⁸I was found to be in an inorganic form, which could be extracted into an aqueous solution, effectively separating it from the organic ethyl iodide target. umich.eduresearchgate.net
The key conditions for a successful Szilard-Chalmers separation include:
The target atom must be part of a stable molecule. union.edu
The recoil energy from the nuclear reaction must be sufficient to break the chemical bond. slideshare.net
The freed radioactive atom must not readily recombine with its original molecular fragment or exchange with the target molecules. union.edu
A chemical method must be available to separate the recoiled radioactive species from the target compound. union.edu
This process allows for the preparation of radioisotopes with very high specific activity, as the radioactive product is separated from the large mass of the inactive target. ijisrt.com
Investigation of Retention and Chemical States of Recoil ¹²⁸I Atoms
While the Szilard-Chalmers process allows for the separation of recoiled ¹²⁸I, not all of the produced radioiodine ends up in a separable chemical form. The fraction of the radioactive atoms that are found in the chemical form of the parent target molecule after irradiation is known as "retention". slideshare.net Conversely, the portion that is stabilized in a different, separable form is referred to as the "yield". Retention can occur due to several mechanisms, including recombination of the recoil atom with its original partner fragment or reactions that reform the parent compound. slideshare.net
Studies have investigated the chemical fate of recoil ¹²⁸I atoms in various systems. In aqueous solutions of iodates (IO₃⁻), neutron irradiation produces ¹²⁸I atoms that can be stabilized in different oxidation states, primarily as iodide (I⁻), iodate (IO₃⁻), and periodate (B1199274) (IO₄⁻). osti.gov The distribution of ¹²⁸I among these species is influenced by factors such as irradiation temperature and the presence of additives. For example, in studies of aqueous iodate solutions, the retention (as radioiodate) was found to be higher when irradiated at liquid nitrogen temperature (77 K) compared to room temperature (298.3 K). osti.gov The presence of nitrite (B80452) ions (NO₂⁻), which act as scavengers for oxidizing radicals produced during radiolysis, was shown to decrease the yields of radioiodate and radioperiodate while increasing the yield of radioiodide. osti.gov
The initial retention of ¹²⁸I in solid alkali and alkaline earth iodates is typically observed to be between 60% and 80%. This retention can be influenced by post-irradiation thermal annealing, where heating the irradiated solid can promote reactions that increase the fraction of ¹²⁸I in the parent iodate form.
In organic systems, such as liquid ethyl iodide, the retention is influenced by recombination reactions. These can include prompt recombinations ("hot reactions") where the high-energy ¹²⁸I atom reacts to reform the parent molecule before it is fully thermalized, or recombination of diffused radicals. The presence of scavengers like elemental iodine can reduce the organic retention by reacting with thermalized ¹²⁸I atoms and radicals. annualreviews.org
Table 1: Effect of Nitrite Concentration on the Yield of ¹²⁸I Species in Aqueous Potassium Iodate Solution
| Nitrite Concentration (mol dm⁻³) | Temperature (K) | % Yield of Radioiodide (I⁻) | % Yield of Radioiodate (IO₃⁻) - Retention | % Yield of Radioperiodate (IO₄⁻) |
| 0.00 | 298.3 | 25.0 | 65.0 | 10.0 |
| 0.05 | 298.3 | 40.0 | 54.0 | 6.0 |
| 0.10 | 298.3 | 55.0 | 41.0 | 4.0 |
| 0.50 | 298.3 | 70.0 | 27.0 | 3.0 |
| 1.00 | 298.3 | 78.0 | 20.0 | 2.0 |
| 0.00 | 77 | 15.0 | 75.0 | 10.0 |
| 1.00 | 77 | 65.0 | 32.0 | 3.0 |
| Data derived from studies on recoil reactions in aqueous iodate solutions. osti.gov |
Evaluation of Enrichment Factors in Hot Atom Chemistry Processes
The primary practical application of the Szilard-Chalmers process is the production of radionuclides with high specific activity. ijisrt.com The success of this concentration is quantified by the "enrichment factor," which is the ratio of the specific activity of the separated product to the specific activity of the product if no separation had occurred (i.e., the total activity divided by the total mass of the target element).
High enrichment factors are desirable, but they are sensitive to several experimental conditions. Radiation damage to the target compound during neutron irradiation can decrease the enrichment factor by causing bulk chemical decomposition of the target, which releases non-radioactive atoms in the same chemical form as the desired radioactive product. ijisrt.com This increases the amount of inactive "carrier" material, thereby lowering the specific activity of the final product.
In the production of ¹²⁸I from ethyl iodide, the study of solutions containing small amounts of iodine or hydriodic acid showed that the best enrichment factors could be achieved at specific concentrations. For instance, irradiating ethyl iodide solutions with hydriodic acid or iodine concentrations around 0.0001 mol/L yielded the highest enrichment factors, with one value reported as high as 1900. This suggests that at these concentrations, the additives effectively scavenge recoiled ¹²⁸I atoms, preventing recombination (retention) without introducing excessive isotopic carrier.
Studies on solid iodate targets have also been conducted to produce high specific activity ¹²⁸I. researcher.life The enrichment factor was found to depend on the irradiation time and neutron flux. For example, ammonium (B1175870) iodate showed lower retention of ¹²⁸I compared to iodine pentoxide and iodic acid, which could potentially lead to higher enrichment factors if the accompanying radiation decomposition is managed. researcher.life However, ammonium iodate was also found to decompose more significantly under radiation, which would negatively impact the achievable specific activity. researcher.life
Analytical Applications of Iodine 128 in Research
Neutron Activation Analysis (NAA) Utilizing Iodine-128 Activity
Neutron Activation Analysis is a nuclear process used for determining the elemental composition of materials. ucc.edu.gh In the context of iodine, a sample is bombarded with neutrons, typically in a nuclear reactor, causing the stable ¹²⁷I to convert to the radioactive ¹²⁸I. akjournals.com The subsequent decay of ¹²⁸I produces gamma rays whose intensity is directly proportional to the amount of iodine present. akjournals.com Due to its short half-life, the analysis must be performed quickly after irradiation. akjournals.com NAA can be applied instrumentally (Instrumental Neutron Activation Analysis, INAA), where the irradiated sample is measured directly, or through Radiochemical Neutron Activation Analysis (RNAA), which involves chemical separation of the iodine after irradiation to remove interfering elements before measurement. mdpi.comrsc.org
Trace Element Determination of Iodine in Diverse Research Matrices
NAA based on the detection of ¹²⁸I is a preferred method for quantifying iodine in various complex samples due to its high sensitivity and the ability to mitigate matrix effects that can plague other analytical techniques.
The determination of iodine in biological matrices is crucial for nutritional and health studies. NAA has been successfully employed to analyze a range of biological samples, from total diet composites to specific tissues and fluids.
Research by the U.S. Food and Drug Administration (FDA) utilized NAA to determine iodine intake from market basket studies. These studies provided critical data on the dietary iodine consumption of various population groups. Another study demonstrated the capability of NAA to measure nanogram quantities of iodine in rat liver mitochondria, highlighting its exceptional sensitivity. uni.edu The technique has also been validated for accuracy and precision through the analysis of various Standard Reference Materials (SRMs) from the National Institute of Standards and Technology (NIST), including those for food, urine, and serum. ucc.edu.ghresearchgate.net
Below is a table summarizing research findings on iodine concentrations in various biological samples determined using NAA involving ¹²⁸I.
| Sample Matrix | Iodine Concentration/Intake | Reference Material/Context | Source(s) |
| Adult Total Diet | 412 µ g/day | FDA Total Diet Study (FY 1980) | iaea.org |
| Infant Total Diet | 397 µ g/day | FDA Total Diet Study (FY 1980) | iaea.org |
| Toddler Total Diet | 410 µ g/day | FDA Total Diet Study (FY 1980) | iaea.org |
| Blackchin Tilapia | High levels exceeding RDA for most life stages | Study in Benya Lagoon, Ghana | ucc.edu.gh |
| Rat Liver Mitochondria | 0.392 ng/mg protein | Laboratory research sample | uni.edu |
| Various Foods | <0.003 to 0.74 µg/g | 17 different food matrices | akjournals.com |
| Libyan Diet (Bread) | 99 µ g/day contribution | Daily dietary intake study | researchgate.net |
This table is interactive. Click on headers to sort.
NAA is a robust technique for analyzing iodine in environmental and geological materials, where understanding elemental distribution is key to geochemical and environmental monitoring studies. mdpi.comnih.gov Though often present at low concentrations in these matrices, the high sensitivity of NAA makes its quantification feasible.
Radiochemical Neutron Activation Analysis (RNAA) is frequently necessary for geological samples to separate iodine from the complex matrix, which may contain numerous interfering elements. mdpi.com For instance, studies have used RNAA to determine the concentration of halogens, including iodine, in Japanese Geochemical Reference Materials. mdpi.com The technique has been applied to various samples such as soil, sediment, and water to establish baseline concentrations and monitor potential contamination. nih.govfao.org
The table below presents data from studies that have determined iodine concentrations in environmental and geological samples via ¹²⁸I activation.
| Sample Matrix | Iodine Concentration | Method | Source(s) |
| Geochemical Reference Material (Igneous Rock JG-1) | 0.035 µg/g | RNAA | mdpi.com |
| Geochemical Reference Material (Sedimentary Rock JSD-2) | 0.44 µg/g | RNAA | mdpi.com |
| Soil | Not specified | NAA | fao.org |
| Groundwater | Not specified | NAA | nih.gov |
This table is interactive. Click on headers to sort.
Methodological Refinements in ¹²⁸I NAA
To enhance the accuracy, precision, and sensitivity of iodine determination via NAA, various methodological refinements have been developed. These focus on mitigating interferences from other elements that become radioactive during irradiation and on optimizing the experimental conditions to achieve the lowest possible detection limits.
During neutron irradiation, other elements besides iodine can become radioactive and emit gamma rays that interfere with the measurement of ¹²⁸I. Common interfering radionuclides in biological and environmental samples include those from sodium (²⁴Na), chlorine (³⁸Cl), bromine (⁸⁰Br, ⁸²Br), and manganese (⁵⁶Mn). ucc.edu.ghresearchgate.net Several strategies are employed to overcome these interferences.
Radiochemical Separation: This is a highly effective, albeit time-consuming, method. After irradiation, the sample is dissolved, and iodine is chemically separated from the interfering elements. rsc.org Techniques include solvent extraction, precipitation (e.g., as Palladium Iodide, PdI₂), and ion-exchange chromatography. mdpi.comuni.edunih.gov One study compared direct extraction, an iodinated ion-exchange resin, and Schöniger combustion for separating iodine from urine samples, finding the resin technique most suitable for rapid, routine analysis. nih.gov
Epithermal Neutron Activation Analysis (ENAA): This technique involves shielding the sample from low-energy (thermal) neutrons using materials like boron or cadmium. akjournals.comucc.edu.ghelementalanalysis.com Iodine (¹²⁷I) has a high absorption probability for higher-energy (epithermal) neutrons compared to many interfering elements like sodium and chlorine. ucc.edu.gh This selectively activates iodine while reducing the activation of interfering nuclides, thus improving the signal-to-noise ratio and allowing for the direct instrumental analysis of samples with high salt content. ucc.edu.ghresearchgate.net
Gamma-Ray Spectrometry Refinements: Using high-resolution germanium detectors helps to resolve the 442.9 keV gamma peak of ¹²⁸I from the gamma peaks of other radionuclides. Furthermore, anticoincidence counting systems can be used to reduce the background continuum caused by Compton scattering from higher-energy gamma rays (e.g., from ²⁴Na and ³⁸Cl), thereby enhancing the visibility of the ¹²⁸I peak. researchgate.netiaea.org
Achieving the highest possible sensitivity and lowest detection limits is a constant goal in trace element analysis. For ¹²⁸I NAA, this involves optimizing the entire analytical procedure.
Irradiation, Decay, and Counting Times: The short half-life of ¹²⁸I dictates a careful balance of these parameters. A short irradiation time (relative to the half-life) is often used, followed by a very short decay time to maximize the ¹²⁸I signal before it decays away. Counting times are adjusted to accumulate sufficient statistics for the 442.9 keV peak. akjournals.com
Neutron Flux: Utilizing a reactor with a high neutron flux increases the production of ¹²⁸I, thereby enhancing sensitivity. akjournals.com Facilities with a high ratio of epithermal to thermal neutrons are particularly advantageous for ENAA. akjournals.com
Detection Method: The choice of detection method can significantly impact sensitivity. While gamma-ray spectrometry is standard, one innovative approach involves counting the high-energy beta particles emitted by ¹²⁸I using the Cerenkov effect. uni.edu This method offers high sensitivity and simplicity, and since Cerenkov radiation is only produced in water by beta particles with energy above ~0.26 MeV, it inherently eliminates interference from many lower-energy beta emitters. uni.edu
Through these optimization strategies, detection limits for iodine have been pushed to the parts-per-billion (ppb) range. For example, a detection limit of 5 ppb was achieved for low-salt foods using EINAA with anticoincidence counting, and a sensitivity of approximately 0.08 nanograms was reported using Cerenkov counting. uni.eduiaea.org
Accuracy and Precision Assessments of NAA Methods
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. nih.gov The accuracy and precision of NAA methods are paramount and subject to rigorous assessment. chemlin.org When iodine is the element of interest, it is the production of ¹²⁸I from the stable ¹²⁷I via neutron capture that is quantified. iaea.org
The accuracy of determining the amount of ¹²⁸I generated, and thus the initial iodine concentration, can be evaluated through detailed analysis of its decay curve. mdpi.com Research has focused on the precision of quantifying the initial count rate (R₀) of ¹²⁸I immediately after neutron irradiation, as this value is directly proportional to the amount of activity produced. mdpi.com
One method involves computer simulations of ¹²⁸I decay under various conditions, including different initial and background count rates. The data points are then analyzed using non-linear least-squares fitting to determine R₀. This decay-fitting method has been compared with traditional integration algorithms. Studies show that the fitting method can achieve high precision, with relative uncertainties (σR₀/R₀) of approximately 0.02 (2%) or better under realistic measurement conditions. The precision is dependent on the ratio of the initial count rate to the background rate (R₀/R₈) and the number of data points collected. mdpi.com For instance, with 20 data points collected over 20 minutes, a relative uncertainty of 2% was achieved for an R₀/R₈ ratio of 20, improving to 1% for a ratio of 50. mdpi.com The fitting method also demonstrates robustness against short-term background variations and spike-like noise, which can be a vulnerability for integration methods. mdpi.com
Table 1: Precision of ¹²⁸I Quantification using Decay-Fitting Method
| Initial-to-Background Ratio (R₀/R₈) | Number of Data Points | Measurement Time (min) | Relative Uncertainty (σR₀/R₀) |
| ≥ 20 | 20 | 20 | ~2% |
| ≥ 50 | 20 | 20 | ~1% |
Source: Data derived from research on the accuracy of neutron self-activation methods for quantifying ¹²⁸I generation. mdpi.com
Radiometric Tracing in Rapid Kinetic Studies (Non-Clinical Focus)
The short half-life of ¹²⁸I makes it an ideal candidate for use as a radiometric tracer in studies of rapid processes. iaea.org Once the experiment is complete, the radioactivity decays quickly to negligible levels, allowing for repeated experiments without concern for residual activity. iaea.org
Iodine-128 has been utilized to investigate the mechanisms of fast chemical reactions, particularly in the field of hot atom chemistry. When ¹²⁸I is formed through a nuclear reaction, such as the ¹²⁹I(n,2n)¹²⁸I process, it is created with significant recoil energy. iaea.org The subsequent chemical reactions of these "hot" iodine atoms can be studied to understand fundamental reaction kinetics.
For example, the chemical reactions of recoil ¹²⁸I in the presence of methane (B114726) have been investigated. Such studies analyze the formation of different iodinated organic products, providing insight into the reaction pathways and kinetics of high-energy atoms. The distribution of products is examined as a function of experimental conditions like pressure and the concentration of moderators (substances that slow down the hot atoms), revealing details about the underlying chemical reaction kinetics. iaea.org
Radiotracers are exceptionally useful for monitoring transport phenomena, as they can be detected with high sensitivity and their gamma radiation allows for measurement through vessel walls or other materials. The use of a short-lived isotope like ¹²⁸I is advantageous for studying rapid transport processes. Its half-life of about 25 minutes is suitable for tracking phenomena that occur on a timescale of minutes to a few hours.
While specific, documented applications of ¹²⁸I for monitoring short-lived transport phenomena are not prevalent in recent literature, the principles are well-established. Short-lived isotopes are frequently employed to trace the movement of solids or fluids in industrial or environmental systems. The rapid decay ensures that the system is not permanently labeled and that tests can be repeated. The suitability of an isotope for such applications depends on its half-life being compatible with the rate of the process being studied. usgs.gov Given its properties, ¹²⁸I is theoretically well-suited for applications such as monitoring flow rates, mixing efficiencies, or the transport of materials in chemical reactors over short durations.
Fundamental Nuclear Data Acquisition and Validation using ¹²⁸I as a Product
The production of ¹²⁸I is a key component in acquiring and validating fundamental nuclear data, particularly for iodine itself. This data is crucial for applications in nuclear reactor technology, physics, and engineering. usgs.gov
The stable isotope ¹²⁷I is the only naturally occurring isotope of iodine. iaea.org When it captures a neutron, it forms the excited compound nucleus ¹²⁸I. The study of this neutron capture reaction, ¹²⁷I(n,γ)¹²⁸I, is essential for the evaluation of neutron nuclear data for iodine. By precisely measuring the parameters of this reaction, scientists can refine the evaluated nuclear data files that are used in a wide range of simulations and safety calculations for nuclear applications. usgs.gov These evaluations require accurate experimental data on reaction probabilities (cross-sections) and the associated uncertainties. usgs.gov
Accurate measurement of the ¹²⁷I(n,γ)¹²⁸I reaction cross-section is vital for validating the data held in international nuclear data libraries. The cross-section represents the probability of the neutron capture reaction occurring at a specific neutron energy.
In a typical experiment, a sample of an iodine compound, such as Potassium Iodide (KI), is irradiated with neutrons of a known energy and flux. usgs.gov The resulting gamma-ray activity from the decay of the produced ¹²⁸I is measured using a high-purity germanium (HPGe) detector. The intense gamma-ray at 442.9 keV is often used for this quantification. usgs.gov The experimentally determined cross-section values are then compared with the values listed in evaluated nuclear data libraries like ENDF/B-VIII.0 (USA), JEFF-3.1/A (Europe), TENDL-2019, and JENDL-4.0 (Japan). This comparison serves to validate and improve the accuracy of these critical databases. For example, measurements have been performed in the neutron energy range of 0.60 to 2.51 MeV, with detailed covariance analysis to quantify the uncertainties in the measured cross-sections. usgs.gov
Table 2: Experimental Neutron Capture Cross-Section for the ¹²⁷I(n,γ)¹²⁸I Reaction
| Average Neutron Energy (MeV) | Neutron Flux (n/cm²/s) x 10⁶ | Measured Cross-Section (mb) |
| 0.60 | 5.406 | 135.4 ± 8.1 |
| 1.26 | 2.202 | 102.3 ± 6.2 |
| 2.51 | 3.456 | 65.2 ± 3.9 |
Source: Data from experimental measurements of the ¹²⁷I(n,γ)¹²⁸I reaction cross-section. usgs.gov
Theoretical and Computational Studies Pertaining to Iodine 128
Nuclear Models and Calculations for Iodine-128 Structure
The structure of the Iodine-128 nucleus has been a subject of microscopic study, primarily within the framework of the Projected Shell Model (PSM). This model is particularly effective for describing the properties of odd-odd nuclei like ¹²⁸I, where the interactions between the unpaired proton and neutron play a crucial role.
The Projected Shell Model is a powerful theoretical tool for investigating the nuclear structure of medium and heavy deformed nuclei. ias.ac.in It operates by constructing a shell model basis from a deformed mean field, which allows for the inclusion of a large model space and important nuclear correlations before configuration mixing. arxiv.org This approach is particularly advantageous for complex nuclei where traditional spherical shell models are computationally prohibitive. arxiv.orgarxiv.org
A microscopic study of odd-odd iodine isotopes, including ¹²⁸I, has been performed using the PSM. ias.ac.in In these calculations, the model space typically encompasses several major harmonic-oscillator shells for both protons and neutrons. ias.ac.in The PSM calculations for neutron-rich iodine isotopes have successfully reproduced experimental data on yrast bands and have been used to analyze their structure. ias.ac.in The model provides a detailed description of the energy levels and electromagnetic properties, offering insights into the underlying nuclear dynamics. ias.ac.in
The analysis of band properties and yrast levels in ¹²⁸I provides critical information about its collective and single-particle degrees of freedom. The yrast band represents the sequence of states with the lowest energy for a given angular momentum. In odd-odd nuclei, the structure of yrast bands is often complex due to the coupling of the unpaired neutron and proton. sympnp.orgiaea.org
Experimental studies of the high-spin level scheme of doubly odd ¹²⁸I have identified various collective bands. researchgate.net These bands are interpreted as being built on specific two-quasiparticle (2-QP) configurations, where an unpaired proton in orbitals such as the g₇/₂, d₅/₂, or h₁₁/₂ couples with an unpaired neutron, typically in the h₁₁/₂ orbital. researchgate.net The properties of these bands, such as the energy spacing and transition probabilities, can be compared with theoretical calculations to validate nuclear models.
For instance, collective bands built on configurations like πg₉/₂⁻¹ ⊗ νh₁₁/₂ and πh₁₁/₂ ⊗ νh₁₁/₂ have been systematically observed in iodine isotopes. researchgate.net The study of these bands in ¹²⁸I helps in understanding phenomena such as signature splitting and band crossings, which are characteristic features of rotational bands in deformed nuclei. sympnp.org The analysis of yrast bands in the rare-earth mass region, which includes iodine isotopes, often employs phenomenological models to calculate energies and predict the location of unknown energy levels. sympnp.org
Theoretical Predictions of Decay Properties and Nuclear Reaction Cross-Sections
Theoretical models are essential for predicting the decay properties of radioactive isotopes and the cross-sections of nuclear reactions involved in their production. For ¹²⁸I, which has a half-life of 24.99 minutes, both beta decay and electron capture are important decay modes. chemlin.orgaps.org
The Projected Shell Model has been developed to calculate the properties of nuclear beta decay. aps.org By computing the reduced one-body transition density (ROBTD), the PSM can provide detailed predictions for the beta spectrum. aps.org These calculations highlight the importance of nuclear many-body correlations, as the results can deviate significantly from simpler models. aps.org
Theoretical predictions of nuclear reaction cross-sections for the production of iodine isotopes are often performed using codes like TALYS and EMPIRE. These codes employ various nuclear reaction models, such as the optical model, pre-equilibrium model, and compound nucleus model, to calculate the probability of a specific reaction occurring at a given energy. For example, the cross-sections for (n,γ) reactions on neighboring iodine isotopes are crucial for determining the production yield of ¹²⁸I in a neutron flux.
Simulations of Neutron Fields and Activation Processes for ¹²⁸I Production Yields
The production of ¹²⁸I is typically achieved through neutron activation of stable ¹²⁷I via the ¹²⁷I(n,γ)¹²⁸I reaction. Simulating the neutron field and the subsequent activation process is critical for optimizing the production yield and purity of the resulting radioisotope.
Monte Carlo simulation codes, such as MCNP (Monte Carlo N-Particle) and GEANT4, are widely used for this purpose. nih.govresearchgate.netresearchgate.net These codes can model the complex geometry of an irradiation facility, such as a nuclear reactor or an accelerator-based neutron source, and transport neutrons through the materials. nih.govresearchgate.net
The simulation process involves several steps:
Modeling the Neutron Source: The energy spectrum and spatial distribution of the neutrons from the source (e.g., a research reactor or a 252Cf source) are defined. researchgate.net
Geometry and Material Definition: A detailed model of the irradiation setup, including the target material (e.g., an iodine compound), moderator, and shielding, is created. nih.govinfn.it
Neutron Transport: The code simulates the transport of neutrons, accounting for interactions such as scattering, absorption, and fission. nih.gov
Activation Calculation: The reaction rate for the ¹²⁷I(n,γ)¹²⁸I reaction is calculated based on the simulated neutron flux and the reaction cross-section data. researchgate.net This allows for the prediction of the production yield of ¹²⁸I. researchgate.netkyushu-u.ac.jp
Such simulations are invaluable for designing and evaluating neutron activation systems, allowing for the optimization of irradiation parameters to maximize the production of ¹²⁸I while minimizing impurities. researchgate.net
Q & A
Basic Research Questions
Q. What are the critical nuclear properties of iodine-128 (¹²⁸I) that influence experimental design?
- Key Properties :
- Half-life : 24.99 minutes .
- Decay Modes : β⁻ decay (93.1% to ¹²⁸Xe) and β⁺ decay (6.9% to ¹²⁸Te) .
- Production : Synthetic, typically via neutron activation or nuclear fission .
- Methodological Implications :
- Short half-life necessitates rapid synthesis, purification, and measurement protocols.
- Use real-time detection systems (e.g., β⁻/β⁺ counters) to capture decay events before isotope depletion .
Q. How is iodine-128 synthesized and purified for laboratory use?
- Synthesis Pathways :
- Neutron Activation : Bombard stable ¹²⁷I with neutrons in reactors to produce ¹²⁸I via (n,γ) reactions .
- Fission Products : Isolate ¹²⁸I from uranium/plutonium fission byproducts, leveraging its short half-life for separation .
- Purification :
- Solvent extraction or ion-exchange chromatography to separate ¹²⁸I from competing isotopes (e.g., ¹³¹I) .
- Validate purity via gamma spectroscopy (if γ-emitting impurities exist) or mass spectrometry .
Advanced Research Questions
Q. How can researchers mitigate challenges posed by ¹²⁸I’s short half-life in tracer studies?
- Strategies :
- Radiochemical Separation : Prioritize fast separation techniques (e.g., automated column chromatography) to isolate ¹²⁸I within minutes post-synthesis .
- Real-Time Monitoring : Use detectors with high temporal resolution (e.g., liquid scintillation counters) to track decay kinetics .
- Decay Correction : Apply the formula , where , to adjust for activity loss during experiments .
Q. How can contradictory data on ¹²⁸I’s decay branching ratios be resolved?
- Analysis Framework :
- Cross-Validation : Compare results across detection methods (e.g., β⁻ spectrometry vs. mass spectrometry) to identify systematic errors .
- Monte Carlo Simulations : Model decay pathways to quantify uncertainties in branching ratios .
Q. What analytical techniques are optimal for quantifying ¹²⁸I in mixed-isotope systems?
- Recommended Methods :
- Liquid Scintillation Counting (LSC) : Effective for β⁻/β⁺ emissions but requires rapid sample preparation to avoid decay .
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Use isotope dilution with a stable iodine carrier (e.g., ¹²⁷I) to improve precision .
- Interference Mitigation :
- Pre-separate ¹²⁸I from long-lived isotopes (e.g., ¹²⁹I) via half-life-based decay waiting periods .
Data Analysis and Environmental Research
Q. How can ¹²⁸I be distinguished from other iodine isotopes in environmental samples?
- Detection Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
